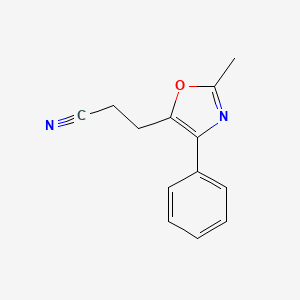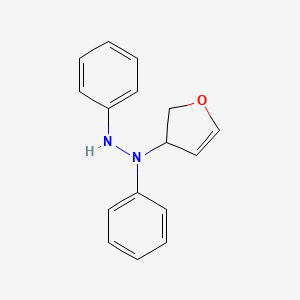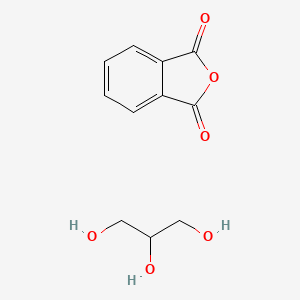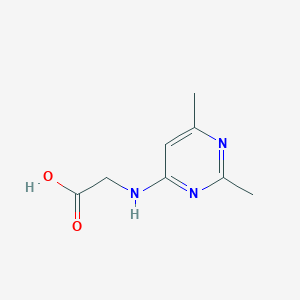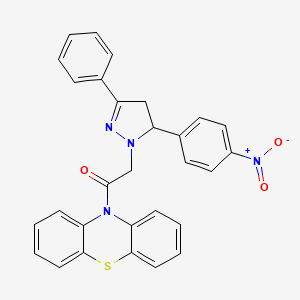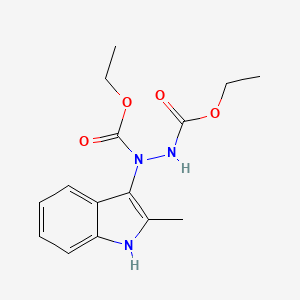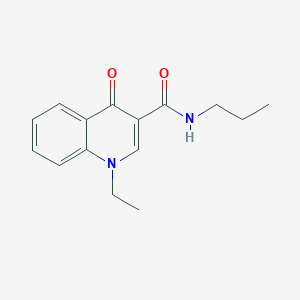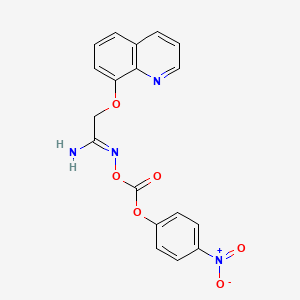
N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of nitrophenoxy, quinolin-8-yloxy, and acetimidamide groups, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-Nitrophenoxycarbonyl Chloride: This is achieved by reacting 4-nitrophenol with phosgene under controlled conditions.
Preparation of Quinolin-8-yloxy Intermediate: Quinoline is reacted with a suitable halogenating agent to introduce the 8-yloxy group.
Coupling Reaction: The 4-nitrophenoxycarbonyl chloride is then reacted with the quinolin-8-yloxy intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroquinoline derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, the nitrophenoxy group may participate in redox reactions, while the quinolin-8-yloxy group can engage in π-π stacking interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
- N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-6-yloxy)acetimidamide
- N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-7-yloxy)acetimidamide
Uniqueness
N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide stands out due to its specific substitution pattern, which influences its reactivity and binding properties. The position of the quinolin-8-yloxy group is particularly significant, as it affects the compound’s ability to interact with biological targets and undergo specific chemical reactions.
属性
分子式 |
C18H14N4O6 |
|---|---|
分子量 |
382.3 g/mol |
IUPAC 名称 |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C18H14N4O6/c19-16(11-26-15-5-1-3-12-4-2-10-20-17(12)15)21-28-18(23)27-14-8-6-13(7-9-14)22(24)25/h1-10H,11H2,(H2,19,21) |
InChI 键 |
VJKSNEIUIABSAE-UHFFFAOYSA-N |
手性 SMILES |
C1=CC2=C(C(=C1)OC/C(=N/OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])/N)N=CC=C2 |
规范 SMILES |
C1=CC2=C(C(=C1)OCC(=NOC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])N)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



